N-Methyl iodofluoroacetamide
Overview
Description
N-Methyl iodofluoroacetamide is a chemical compound with the molecular formula C3H5FINO and a molecular weight of 216.98 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of iodine and fluorine atoms, which contribute to its unique chemical properties.
Scientific Research Applications
N-Methyl iodofluoroacetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and modifying proteins to study their structure and function.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Biological Research: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: This compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Safety data sheets provide information about the safety and hazards of chemical compounds. For instance, the safety data sheet for N-Methyldiethanolamine indicates that it is a combustible liquid that may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Future research directions could involve further exploration of the role of NMDA receptors in conditions such as stroke. For example, recent research on NMDAR-associated signaling complexes has identified important death-signaling pathways linked to NMDARs . This could lead to the development of new therapeutics for ischemic stroke .
Preparation Methods
The synthesis of N-Methyl iodofluoroacetamide typically involves the reaction of N-methylacetamide with iodine and a fluorinating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
N-Methyl iodofluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Mechanism of Action
The mechanism of action of N-Methyl iodofluoroacetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-Methyl iodofluoroacetamide can be compared with other similar compounds, such as:
N-Methyl fluoroacetamide: Lacks the iodine atom, resulting in different reactivity and applications.
N-Methyl iodoacetamide: Lacks the fluorine atom, affecting its chemical properties and uses.
N-Methyl chloroacetamide: Contains a chlorine atom instead of iodine, leading to variations in its reactivity and applications.
This compound stands out due to the presence of both iodine and fluorine atoms, which confer unique chemical properties and make it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-2-iodo-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJMPNDFGALAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382059 | |
Record name | 2-fluoro-2-iodo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883499-47-6 | |
Record name | 2-fluoro-2-iodo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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